![molecular formula C23H21ClN4O2 B2543060 2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540487-20-5](/img/structure/B2543060.png)
2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
The compound “2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It belongs to a class of compounds that have shown potential as antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another pathway for the synthesis of related molecules involves bis-alkylation of the corresponding 9- (4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-4 H -1,2,4-triazolo [5,1- b ]quinazolin-8-one .Molecular Structure Analysis
The molecular structure of the compound can be confirmed using techniques such as 1H NMR and mass spectra .Chemical Reactions Analysis
The substituent groups did not play any significant role in the reactivity of the substrate . The reaction involves condensation of an aldehyde and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole or 3-amino-1,2,4-triazol .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using techniques such as IR spectroscopy and 1H NMR .Scientific Research Applications
Anticancer Applications
The synthesis of novel 1-substituted 1,2,4-triazolo[4,3-a]quinoxalines and 1,2,4-triazino[4,3-a]quinoxalines has led to promising anticancer agents. Specifically, compound 9a demonstrated remarkable activity against various human cancer cell lines, including:
Its half-maximal growth inhibitory concentration (GI50) ranged from 1.80 to 5.55 μM . This compound holds promise for further investigation as a potential therapeutic agent.
DNA-Binding Studies
A related polypyridyl ligand, MCP (2-(3-chlorophenyl)imidazo[4,5-f]1,10-phenanthroline) , along with its ruthenium (II) complex, has been synthesized and characterized. These compounds may have potential applications in DNA binding studies .
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the literature, similar compounds are known to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . They have also been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Safety and Hazards
Future Directions
Given the potential antiviral and antimicrobial activities of these compounds, further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline derivatives is encouraged . The presence of piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on synthesizing derivatives with these subunits to investigate their antimicrobial properties.
properties
IUPAC Name |
2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c1-23(2)11-17-19(18(30)12-23)20(13-6-8-16(29)9-7-13)28-22(25-17)26-21(27-28)14-4-3-5-15(24)10-14/h3-10,20,29H,11-12H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSOKDXHOZSRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)Cl)N2)C5=CC=C(C=C5)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
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